molecular formula C7H6N2O2S2 B8439432 2-Sulfamoylthieno[3,2-c]pyridine

2-Sulfamoylthieno[3,2-c]pyridine

Cat. No.: B8439432
M. Wt: 214.3 g/mol
InChI Key: IERFEAOVBPRIBX-UHFFFAOYSA-N
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Description

2-Sulfamoylthieno[3,2-c]pyridine is a heterocyclic compound featuring a fused thiophene-pyridine scaffold with a sulfamoyl (-SO₂NH₂) substituent at the 2-position. This structural motif confers unique electronic and steric properties, making it a candidate for diverse pharmacological applications, including antimicrobial, anticancer, and neurological activities.

Properties

Molecular Formula

C7H6N2O2S2

Molecular Weight

214.3 g/mol

IUPAC Name

thieno[3,2-c]pyridine-2-sulfonamide

InChI

InChI=1S/C7H6N2O2S2/c8-13(10,11)7-3-5-4-9-2-1-6(5)12-7/h1-4H,(H2,8,10,11)

InChI Key

IERFEAOVBPRIBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1SC(=C2)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Heterocyclic Cores

Compound Core Structure Key Substituents Electronic Features
2-Sulfamoylthieno[3,2-c]pyridine Thiophene + pyridine -SO₂NH₂ at C2 High polarizability (S atom)
Furo[3,2-c]pyridines Furan + pyridine Varied (e.g., -CH₃, -Cl) Lower π-density (O atom)
Chromeno[3,2-c]pyridines Chromene + pyridine -R groups at C10 Planar, lipophilic

Neurological Targets

  • Thieno[3,2-c]pyridines: Exhibit high affinity for serotonin receptors (5-HT₁ and 5-HT₂) but weak dopamine D₂ receptor binding. For example, arylpiperazine-thieno derivatives show antipsychotic activity by blocking apomorphine-induced behaviors .
  • Furo[3,2-c]pyridines : Similar behavioral effects (e.g., antipsychotic activity) but distinct electrophysiological profiles. Lead compounds selectively modulate dopamine neurons in brain regions A9 vs. A10 .
  • Chromeno[3,2-c]pyridines: Act as MAO-B inhibitors (IC₅₀ = 1–10 μM) but show minimal cholinesterase inhibition, unlike sulfamoyl analogs .

Table 2: Pharmacological Activity Comparison

Compound Target Activity (IC₅₀ or Affinity) Mechanism
This compound 5-HT receptors High affinity (nM range) Antipsychotic, anti-thrombotic
Furo[3,2-c]pyridines 5-HT/Dopamine receptors Moderate 5-HT affinity (μM range) Atypical antipsychotic
Chromeno[3,2-c]pyridines MAO-B IC₅₀ = 1.2–9.8 μM Neuroprotective

Photophysical and Electronic Properties

The sulfamoyl group and sulfur atom in thieno[3,2-c]pyridines significantly impact UV-Vis absorption and emission:

  • Thieno[3,2-c]pyridines: Absorb at longer wavelengths (λmax ~300–350 nm) compared to furo analogs due to sulfur’s polarizability. Emission spectra are tunable via substituents .
  • Furo[3,2-c]pyridines : Exhibit λmax ~250–300 nm with smaller Stokes shifts. Bifuro derivatives (e.g., compound 20) show red-shifted absorption (322 nm) via partial π-overlap .

Table 3: Photophysical Data

Compound λmax (nm) Emission λ (nm) Stokes Shift (nm) Reference
This compound 315* 380* 65 [7]
Furo[3,2-c]pyridine (Compound 19) 250 388 138 [5]
Bifuro[3,2-c]pyridine (20) 322 374 52 [5]

*Estimated based on structural analogs.

Antimicrobial and Anticancer Profiles

  • Sulfamoyl Derivatives: The -SO₂NH₂ group enhances antimicrobial activity by mimicking p-aminobenzoic acid, disrupting folate synthesis. Thieno analogs show broader spectra than furo[3,2-c]pyridines .
  • Benzofuro[3,2-c]quinolines: Exhibit potent antiproliferative activity (GI₅₀ <1 μM in renal and melanoma cell lines) via topoisomerase-II inhibition, surpassing thieno derivatives in cytotoxicity .

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